Substituent-Specific Electronic Modulation vs. TG003 and 6-Chloro Isomer
While direct head-to-head biological data remain absent from the primary peer-reviewed literature for this specific compound, computed molecular properties from authoritative databases allow structural and physicochemical differentiation. The target compound possesses a calculated XLogP3-AA of 3.0, a topological polar surface area (TPSA) of 91 Ų, and one hydrogen bond donor (carboxylic acid) compared to TG003, which has an XLogP3-AA of 2.6, a TPSA of 29 Ų, and zero hydrogen bond donors.[1][2] These differences are expected to modulate membrane permeability and target binding kinetics in ways that cannot be replicated by simply substituting a different benzothiazole analog.[3]
| Evidence Dimension | Physicochemical properties influencing drug-likeness and permeability |
|---|---|
| Target Compound Data | Computed XLogP3-AA: 3.0; TPSA: 91 Ų; HBD: 1; HBA: 6 |
| Comparator Or Baseline | TG003 (CID 1893668): XLogP3-AA 2.6; TPSA 29 Ų; HBD 0; HBA 3 |
| Quantified Difference | ΔXLogP3-AA = +0.4; ΔTPSA = +62 Ų; additional HBD |
| Conditions | Computed properties based on PubChem 2.1–2.2 release algorithms |
Why This Matters
These property differences directly impact solubility, passive permeability, and formulation options, making the target compound unsuitable as a drop-in replacement for TG003 in any assay without re-optimization.
- [1] PubChem. (2025). Compound Summary for CID 56724797: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 1893668: TG-003. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 56724797: Computed Properties Section. National Center for Biotechnology Information. View Source
